tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
Tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is an intriguing compound characterized by its complex structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the family of pyrrolo[2,3-b]pyridines, known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions. A common approach starts with the preparation of a suitable pyridine derivative, followed by iodination and subsequent functional group manipulations to introduce the tert-butyl and isopropyl groups.
Industrial Production Methods
For industrial-scale production, advanced techniques like continuous flow synthesis may be employed. This method offers advantages in terms of scalability, efficiency, and safety compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate can participate in a variety of chemical reactions including:
Oxidation: Can be converted into corresponding ketones or carboxylic acids.
Reduction: Iodine moiety can be reduced to form hydrogenated derivatives.
Substitution: The iodine atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like organolithiums or organomagnesium halides.
Major Products Formed
The major products of these reactions include ketones, carboxylic acids, hydrogenated compounds, and derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is a versatile compound with applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: May serve as a probe for studying biological pathways involving pyrrolo[2,3-b]pyridine derivatives.
Medicine: Potential to be developed into pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is predominantly through interaction with molecular targets involved in biological processes. This involves binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways depend on the context of its application.
Comparison with Similar Compounds
Compared to other pyrrolo[2,3-b]pyridine derivatives, tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate stands out due to its specific functional groups that confer unique reactivity and potential biological activities.
List of Similar Compounds
4-Iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
tert-Butyl 4-bromo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
tert-Butyl (2R)-4-chloro-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
And there you have it—a detailed exploration of this compound. Happy experimenting!
Properties
IUPAC Name |
tert-butyl (2R)-4-iodo-2-propan-2-yl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O2/c1-9(2)12-8-10-11(16)6-7-17-13(10)18(12)14(19)20-15(3,4)5/h6-7,9,12H,8H2,1-5H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPZHJHRCDWPTF-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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